N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that features a pyrazole ring, a pyrano[4,3-c]pyridazine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The pyrano[4,3-c]pyridazine core can be synthesized via condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- Pyrano[4,3-c]pyridazine derivatives
- Carboxamide-containing heterocycles .
Uniqueness
What sets N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-10-7-11(2)20(19-10)5-4-16-15(21)14-8-12-9-22-6-3-13(12)17-18-14/h7-8H,3-6,9H2,1-2H3,(H,16,21) |
InChI Key |
CDZVNJIKSCZUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN=C3CCOCC3=C2)C |
Origin of Product |
United States |
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